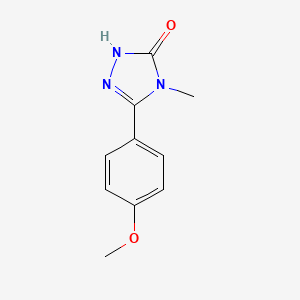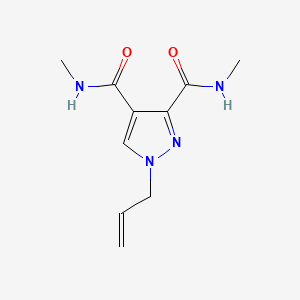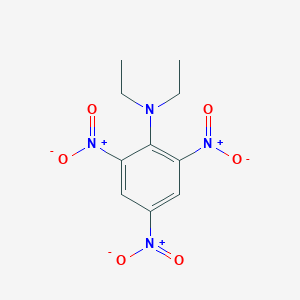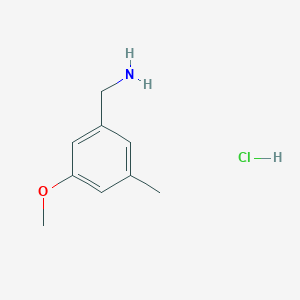
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-
Overview
Description
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its various biochemical and physiological effects. It is a cyclic ketone that is commonly found in natural products, such as fruits and vegetables.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- is not fully understood. However, it is believed to exert its effects by interacting with various cellular pathways, including the regulation of gene expression, the modulation of signaling pathways, and the inhibition of enzymatic activity. It has been shown to interact with various proteins, such as transcription factors, enzymes, and receptors, leading to changes in cellular function.
Biochemical and Physiological Effects:
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- has been shown to possess various biochemical and physiological effects. It has been shown to possess antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. It has also been shown to possess antioxidant activity, which may help to prevent oxidative damage to cells and tissues. In addition, it has been shown to possess anti-inflammatory activity, which may help to reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- in lab experiments is its low toxicity and high solubility in water and organic solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- is its instability in certain conditions, such as at high temperatures and in acidic or basic solutions.
Future Directions
There are several potential future directions for the research of 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-. One direction is the development of new drugs and therapies based on its antimicrobial, antioxidant, and anti-inflammatory properties. Another direction is the investigation of its potential as a natural preservative for food products. Additionally, further research is needed to fully understand its mechanism of action and its potential interactions with other cellular pathways. Finally, the development of new synthesis methods for 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- may help to improve its purity and yield, making it more accessible for research purposes.
Scientific Research Applications
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- has been extensively researched for its various applications in the fields of medicine, agriculture, and food science. It has been shown to possess antimicrobial, antioxidant, and anti-inflammatory properties, making it a potential candidate for the development of new drugs and therapies. In agriculture, it has been used as a plant growth regulator and as a natural preservative for fruits and vegetables. In food science, it has been used as a flavoring agent due to its fruity and caramel-like aroma.
properties
IUPAC Name |
3-acetyl-4,5,5-trimethylfuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-5-7(6(2)10)8(11)12-9(5,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCLNCHKLVJVFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358858 | |
| Record name | 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- | |
CAS RN |
13156-10-0 | |
| Record name | 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-Oxaspiro[4.4]nonan-2-yl)methanol](/img/structure/B1651581.png)
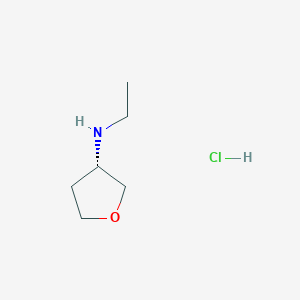
![methyl (3aS,6aS)-2-methyl-5-(1-methylsulfonylpiperidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1651586.png)
![2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B1651587.png)
![Dimethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B1651589.png)
